

An In-depth Technical Guide to Imidazo[2,1-b]thiazol-6-ylmethanol

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Compound of Interest

Compound Name: *Imidazo[2,1-b]thiazol-6-ylmethanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Imidazo[2,1-b]thiazol-6-ylmethanol**, a heterocyclic organic compound belonging to the promising class of imidazo[2,1-b]thiazoles. This class is of significant interest in medicinal chemistry due to its broad spectrum of biological activities. This document details the compound's chemical identity, physicochemical properties, and provides representative experimental protocols for its synthesis and biological evaluation based on established methodologies for this scaffold.

Core Compound Identification and Properties

Imidazo[2,1-b]thiazol-6-ylmethanol is characterized by a fused bicyclic system containing both an imidazole and a thiazole ring, with a hydroxymethyl group at the 6-position.^[1] This structure serves as a key pharmacophore in the development of various therapeutic agents.

IUPAC Name and Chemical Structure

- IUPAC Name: imidazo[2,1-b][1][2]thiazol-6-ylmethanol[3]
- Synonyms: Imidazo[2,1-b]thiazole-6-methanol, Midazo[2,1-b]thiazole-6-Methanol[1][4]
- CAS Number: 349480-74-6[3][4]

Chemical Structure:

Physicochemical Data

The known physicochemical properties of **Imidazo[2,1-b]thiazol-6-ylmethanol** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ OS	[1]
Molecular Weight	154.19 g/mol	
Melting Point	154 °C	[4]
Density	1.55 g/cm ³ (Predicted)	[4]
InChI	InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-3,9H,4H2	
SMILES	OCc1cn2ccsc2n1	

Biological Activity and Therapeutic Potential

While specific quantitative biological data for **Imidazo[2,1-b]thiazol-6-ylmethanol** is not extensively available in public literature, the imidazo[2,1-b]thiazole scaffold is a "privileged" structure in medicinal chemistry, known to exhibit a wide range of biological activities.[\[5\]](#)[\[6\]](#) Derivatives have been reported as potent anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[\[5\]](#)[\[7\]](#)[\[8\]](#)

The biological activity is largely attributed to the fused heterocyclic system, which can interact with various biological targets. For instance, certain derivatives have been shown to act as microtubule-targeting agents, inducing apoptosis in cancer cells, while others function as kinase inhibitors.[\[8\]](#)[\[9\]](#)

Representative Biological Activities of Imidazo[2,1-b]thiazole Derivatives

To illustrate the therapeutic potential of this chemical class, the following table summarizes the activities of closely related imidazo[2,1-b]thiazole analogs.

Derivative Class	Activity Type	Target/Cell Line	Reported IC ₅₀ / MIC	Source(s)
Aryl Hydrazones	Anticancer	MDA-MB-231 (Breast)	1.12 μ M	[10]
Benzimidazole Conjugates	Anticancer	A549 (Lung)	1.08 μ M	[8]
Benzimidazole Conjugates	Tubulin Polymerization	-	1.68 μ M	[8]
Substituted Analogues	Anticancer	A375P (Melanoma)	Sub-micromolar	[11]
Spirothiazolidinones	Antitubercular	M. tuberculosis H37Rv	1.6 μ g/mL	[12]
Spirothiazolidinones	FAK Inhibition	-	Sub-micromolar	[9]

Note: The data presented is for derivatives of the core imidazo[2,1-b]thiazole structure and not for **Imidazo[2,1-b]thiazol-6-ylmethanol** itself. It serves to highlight the potential of the scaffold.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of compounds based on the imidazo[2,1-b]thiazole scaffold.

General Synthesis Protocol

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the Hantzsch reaction, which is the condensation of a 2-aminothiazole with an α -halocarbonyl compound. For **Imidazo[2,1-b]thiazol-6-ylmethanol**, a plausible precursor would be 1,3-dichloroacetone or a related α,α' -dihaloketone followed by reduction. A more direct approach involves using an α -haloketone already containing a protected hydroxyl group.

Objective: To synthesize **Imidazo[2,1-b]thiazol-6-ylmethanol**.

Materials:

- 2-Aminothiazole
- 1-bromo-3-hydroxyacetone (or a protected version like 1-bromo-3-(tert-butyldimethylsilyloxy)propan-2-one)
- Ethanol or Dimethylformamide (DMF)
- Sodium bicarbonate (NaHCO_3)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous ethanol.
- Addition of Base: Add sodium bicarbonate (1.2 eq) to the solution.
- Addition of Ketone: Slowly add a solution of 1-bromo-3-hydroxyacetone (1.1 eq) in ethanol to the reaction mixture at room temperature.
- Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
- Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure **Imidazo[2,1-b]thiazol-6-ylmethanol**.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Anticancer Activity Evaluation: SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity against cancer cell lines.[\[13\]](#)

Objective: To determine the in vitro anticancer activity of **Imidazo[2,1-b]thiazol-6-ylmethanol** against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

- Human cancer cell line (e.g., MCF-7)
- DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
- **Imidazo[2,1-b]thiazol-6-ylmethanol** (dissolved in DMSO)
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution
- Tris base solution
- 96-well plates

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C with 5% CO₂.
- **Compound Treatment:** Treat the cells with various concentrations of **Imidazo[2,1-b]thiazol-6-ylmethanol** (e.g., ranging from 0.1 to 100 μM) for 48 hours. Include a vehicle control

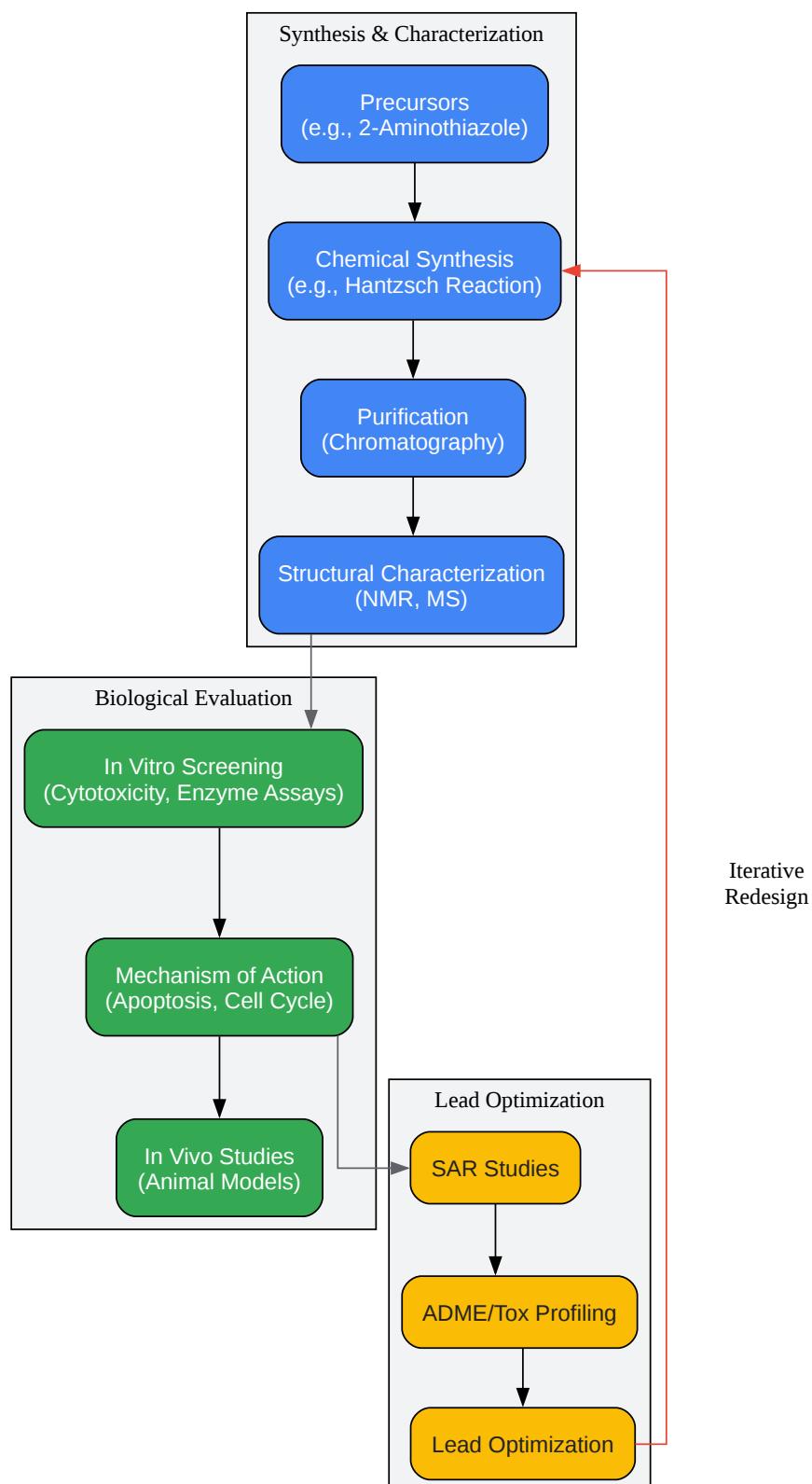
(DMSO) and a positive control (e.g., Cisplatin).

- Cell Fixation: After treatment, discard the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4 °C.
- Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
- Staining: Add 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.
- Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
- Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the development of imidazo[2,1-b]thiazole-based agents and a representative biological pathway they may influence.

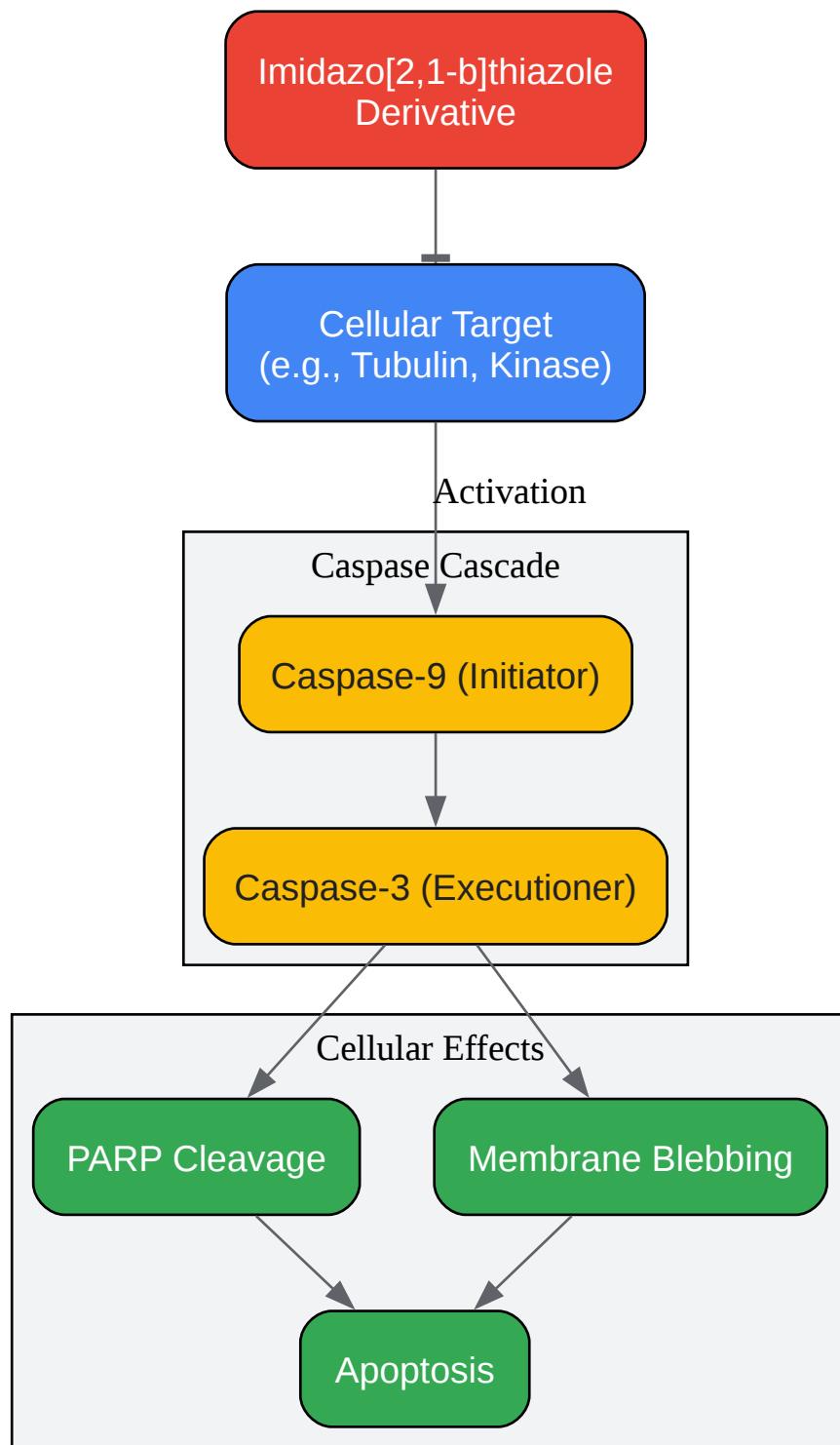
Drug Discovery and Evaluation Workflow



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Caption: A general workflow for the synthesis and evaluation of novel drug candidates.

Representative Apoptosis Signaling Pathway



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Caption: A simplified diagram of apoptosis induction via caspase activation.

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